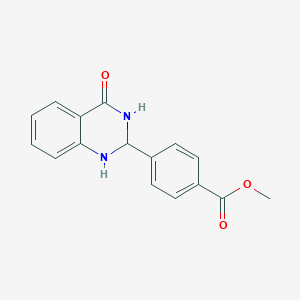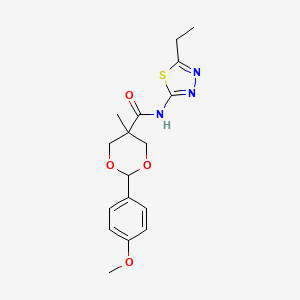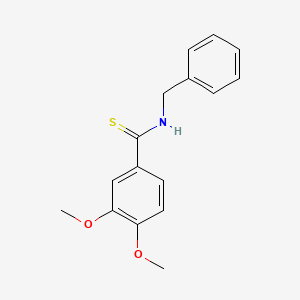![molecular formula C14H12ClN3O2S B11065148 5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11065148.png)
5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione: , also known by its IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:
Core Structure: The compound features a pyrido[2,3-d]pyrimidine ring system, which consists of a pyrimidine ring fused with a pyridine ring. The presence of a chlorophenyl group and a methylsulfanyl (thiomethyl) group adds further complexity to its architecture.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction of the pyrimidine ring or the chlorophenyl group can occur.
Substitution: Substitution reactions at the chlorophenyl position are common.
Oxidation: Reagents like or in the presence of a catalyst.
Reduction: , , or .
Substitution: , , or .
- Oxidation may yield N-oxide derivatives .
- Reduction can lead to dihydropyrido[2,3-d]pyrimidines .
- Substitution at the chlorophenyl position generates various aryl-substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates. Their pharmacological activities, such as anticancer, anti-inflammatory, or antiviral effects, are investigated.
Agrochemicals: The compound’s structural features make it interesting for designing novel pesticides or herbicides.
Materials Science: Its unique scaffold may find applications in organic electronics or materials with specific optical properties.
Mechanism of Action
Molecular Targets: Depending on the specific derivative, it may interact with enzymes, receptors, or nucleic acids.
Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrido[2,3-d]pyrimidine core, chlorophenyl group, and methylsulfanyl substituent sets it apart.
Similar Compounds: Other pyrido[2,3-d]pyrimidines, such as and , share some structural features but lack the specific substituents found in our compound.
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-17-12-11(13(20)18-14)8(6-10(19)16-12)7-4-2-3-5-9(7)15/h2-5,8H,6H2,1H3,(H2,16,17,18,19,20) |
InChI Key |
PGDXMAPOWOXWNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11065066.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065067.png)
![3-cyclopentyl-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B11065080.png)
![1-(3-fluorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11065088.png)

![N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11065097.png)
![6-(3-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065104.png)

![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11065122.png)
![Ethyl 4-({[3-(4-propylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate](/img/structure/B11065128.png)
![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea](/img/structure/B11065134.png)
![3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11065141.png)

![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
